N-t-Butyl N-Deactyl Linezolid-d9
Description
Properties
Molecular Formula |
C₁₈H₁₇D₉FN₃O₃ |
|---|---|
Molecular Weight |
360.47 |
Synonyms |
(5S)-5-[[(1,1-Dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone-d9 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for N T Butyl N Deactyl Linezolid D9
General Principles of Deuterium (B1214612) Labeling in Complex Organic Molecules
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a cornerstone technique in the study of drug metabolism and pharmacokinetics. clearsynth.com The increased mass of deuterium alters the vibrational frequency of carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to a kinetic isotope effect that can slow down metabolic processes at the site of deuteration. nih.gov This property is invaluable for creating stable internal standards for quantitative bioanalysis using mass spectrometry. nih.gov
Several methods exist for introducing deuterium into organic molecules, broadly categorized into chemical synthesis and biosynthesis. clearsynth.com Chemical methods, which are more common for producing specific labeled compounds, include:
Hydrogen Isotope Exchange (HIE): This involves the direct replacement of C-H bonds with C-D bonds, often catalyzed by acids, bases, or transition metals. nih.gov
Reductive Deuteration: This technique employs deuterium gas (D2) or deuterium-donating reagents in the presence of a catalyst to reduce functional groups like double bonds or carbonyls, incorporating deuterium in the process. researchgate.net
Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom, often facilitated by a metal catalyst and a deuterium source. nih.gov
Photochemical Deuteration: A developing area that utilizes light to promote deuterium incorporation, often allowing for late-stage deuteration of complex structures under mild conditions. rsc.org
The choice of labeling strategy depends on the desired position of the deuterium atoms, the complexity of the target molecule, and the availability of suitable precursors.
Precursor Identification and Design for Selective Deuteration at the N-t-Butyl N-Deactyl Moiety
The synthesis of N-t-Butyl N-Deacetyl Linezolid-d9 specifically targets the incorporation of nine deuterium atoms onto the N-tert-butyl group. The logical precursor for this selective deuteration would be a deuterated tert-butylamine (B42293) (t-butylamine-d9).
The synthesis of N-t-Butyl N-Deacetyl Linezolid (B1675486) itself typically begins with the core linezolid structure, followed by deacetylation and subsequent N-alkylation with a tert-butyl group. To introduce the d9-label, the standard tert-butylamine used in the N-alkylation step is replaced with its deuterated counterpart.
Synthesis of the Linezolid Core: This involves established multi-step procedures to construct the oxazolidinone ring system with the appropriate fluorophenylmorpholine substituent. nih.govrsc.org
Deacetylation of Linezolid: The acetyl group on the C5-aminomethyl side chain of linezolid is removed to yield the free amine, N-deacetyl linezolid. nih.gov
N-Alkylation with Deuterated t-Butylamine: The N-deacetyl linezolid intermediate is then reacted with a suitable t-butyl-d9 source. This is a critical step where the isotopic label is introduced. A common method would be reductive amination using t-butylamine-d9 and a suitable carbonyl compound or direct alkylation.
Optimization of Reaction Conditions for Stereospecific and Chemoselective Deuterium Incorporation
Achieving high levels of deuterium incorporation while maintaining the structural and stereochemical integrity of the molecule is paramount. The optimization of reaction conditions is crucial for the successful synthesis of N-t-Butyl N-Deactyl Linezolid-d9.
Key parameters that require careful optimization include:
Catalyst Selection: For reductive amination or dehalogenation reactions, the choice of metal catalyst (e.g., Palladium, Platinum) and its ligands can significantly influence the efficiency and selectivity of deuterium transfer. researchgate.net
Deuterium Source: The choice of deuterium source (e.g., D2 gas, deuterated solvents like D2O or CD3OD, or deuterated reagents like sodium borodeuteride) can impact the reaction's outcome and the level of deuterium incorporation. researchgate.net
Solvent and Temperature: The reaction medium and temperature can affect reaction rates, solubility of reagents, and the potential for unwanted side reactions or isotopic scrambling. acs.org
Reaction Time: Sufficient reaction time is necessary to ensure complete or maximal deuterium incorporation.
For the N-alkylation step to introduce the t-butyl-d9 group, reaction conditions must be chosen to ensure that the reaction is chemoselective, meaning the alkylation occurs specifically at the desired nitrogen atom without affecting other functional groups in the molecule. The stereocenter at the C5 position of the oxazolidinone ring must also remain intact throughout the synthesis. acs.org
Isotopic Purity and Enrichment Determination Techniques
Following the synthesis, it is essential to determine the isotopic purity and the degree of deuterium enrichment in the final compound. rsc.org This confirms the success of the labeling strategy and ensures the suitability of the compound for its intended application.
The primary analytical techniques used for this purpose are:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. researchgate.netresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the deuterated species (M+9) compared to the unlabeled (M) and partially deuterated species can be accurately measured. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the position and extent of deuteration. rsc.orgnih.gov In ¹H NMR, the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.
The combination of these techniques provides a comprehensive evaluation of the isotopic composition of the synthesized this compound. rsc.org Isotopic enrichment is typically reported as the mole fraction of the specific isotope at a particular site or for the entire molecule. isotope.com
Advanced Analytical Characterization of N T Butyl N Deactyl Linezolid D9
High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Purity Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular structure and assessing the isotopic purity of N-t-Butyl N-Deacetyl Linezolid-d9. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of molecular structures through fragmentation analysis.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like N-t-Butyl N-Deacetyl Linezolid-d9. ESI is typically preferred for this compound due to the presence of polar functional groups that can be readily ionized in solution, forming protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This allows for the clear determination of the molecular weight.
APCI can also be employed and may be advantageous for less polar analogs or when analyzing complex mixtures. In positive ion mode, both techniques would be expected to generate a prominent ion corresponding to the protonated molecule.
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For N-t-Butyl N-Deacetyl Linezolid-d9, the protonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways would involve the cleavage of the oxazolidinone ring, the morpholine (B109124) ring, and the bond connecting the t-butyl group. The presence of the nine deuterium (B1214612) atoms on the t-butyl group would result in a characteristic mass shift in fragments containing this moiety.
Table 1: Predicted MS/MS Fragmentation Data for N-t-Butyl N-Deacetyl Linezolid-d9
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
| [M+H]⁺ | Varies | Protonated N-t-Butyl N-Deacetyl Linezolid-d9 |
| [M+H]⁺ | Varies | Fragment containing the deuterated t-butyl group |
| [M+H]⁺ | Varies | Fragment from the loss of the morpholine ring |
| [M+H]⁺ | Varies | Fragment from the cleavage of the oxazolidinone ring |
Note: The m/z values are dependent on the exact mass of the molecule and its fragments and are presented here as a conceptual framework.
Table 2: Theoretical Accurate Mass Data for N-t-Butyl N-Deacetyl Linezolid-d9
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₇H₁₅D₉FN₃O₃ | 358.2600 |
Note: This is a theoretical value. Experimental values would be compared against this to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the precise location of the deuterium atoms within the N-t-Butyl N-Deacetyl Linezolid-d9 molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular structure.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the deuterated t-butyl group would exhibit a characteristic multiplet pattern due to coupling with deuterium (a spin-1 nucleus), and the signals would be significantly broader and less intense compared to protonated carbons.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the t-butyl group, providing direct evidence of the deuterium incorporation at this position. The isotopic purity can also be assessed from this spectrum.
Table 3: Expected NMR Spectral Data for N-t-Butyl N-Deacetyl Linezolid-d9
| Nucleus | Expected Chemical Shift Range (ppm) | Key Observations |
| ¹H | 0-8 | Absence of t-butyl signal, presence of aromatic, oxazolidinone, and morpholine signals. |
| ¹³C | 0-160 | Characteristic multiplet for the deuterated t-butyl carbons. |
| ²H | ~1.3 | Signal corresponding to the deuterated t-butyl group. |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are employed for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity between different parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. In the HSQC spectrum of N-t-Butyl N-Deacetyl Linezolid-d9, the absence of a cross-peak for the t-butyl protons would further confirm the deuteration at this position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum would be crucial for confirming the connectivity of the t-butyl group to the nitrogen atom of the deacetylated side chain, as correlations would be observed between the remaining protons on the side chain and the carbons of the t-butyl group.
Through the combined application of these advanced analytical techniques, a comprehensive and unambiguous characterization of N-t-Butyl N-Deacetyl Linezolid-d9 can be achieved, ensuring its suitability for its intended applications in scientific research.
Chromatographic Separation Techniques for Purity Assessment and Isomeric Characterization
Chromatographic techniques are paramount in the analysis of pharmaceutical compounds, ensuring the separation of the main component from any impurities, byproducts, or isomers. For a modified and deuterated compound like N-t-Butyl N-Deactyl Linezolid-d9, these methods are adapted to provide high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and isomeric assessment of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would draw upon established methods for Linezolid (B1675486) and its related substances, with modifications to account for the specific properties of the deuterated compound. Chiral HPLC is particularly crucial for separating enantiomers, as the biological activity of oxazolidinones is stereospecific.
Method development for this compound would focus on achieving optimal separation from its non-deuterated counterpart, potential diastereomers, and other process-related impurities. Key parameters for a typical HPLC method are detailed below.
| Parameter | Typical Conditions |
| Column | Chiral stationary phases such as Chiralpak AD (amylose-based) or Chiralcel OJ-RH are often employed for enantiomeric separation of Linezolid and its analogs. nih.govnih.gov For general purity, a C18 column like the Waters X-bridge is common. ijpsr.com |
| Mobile Phase | A mixture of solvents is used to achieve separation. For chiral separations, combinations like hexane, 2-propanol, and trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v) or acetonitrile (B52724), ethanol, n-butyl amine, and TFA (e.g., 96:4:0.10:0.16 v/v/v/v) have been reported for Linezolid. nih.gov A simpler mobile phase of acetonitrile and water (50:50) might be used for basic purity checks. mdpi.com |
| Flow Rate | Typically maintained around 1.0 mL/min for analytical columns. nih.gov |
| Detection | UV detection is commonly used, with a wavelength set to 254 nm, where the oxazolidinone chromophore absorbs. |
| Injection Volume | A small volume, such as 10 µL, is standard for analytical HPLC. nih.gov |
| Temperature | The column oven is often maintained at a constant temperature, for instance, 25 °C, to ensure reproducibility. sciopen.com |
The validation of such a method would be performed according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results.
Gas Chromatography (GC) for Volatile Byproducts and Impurity Profiling
While HPLC is the primary technique for the analysis of the main compound, Gas Chromatography (GC) is invaluable for the detection and quantification of volatile organic impurities. These can include residual solvents from the synthesis or volatile byproducts. For a compound like this compound, which is not sufficiently volatile for direct GC analysis, headspace GC is the preferred technique for analyzing volatile impurities without derivatization of the main compound.
Research on Linezolid has demonstrated the utility of headspace GC for determining residual solvents. nih.gov A similar approach would be applicable to this compound. Additionally, GC with a flame ionization detector (FID) or mass spectrometry (MS) can be used to quantify specific volatile impurities, such as epichlorohydrin, a potential genotoxic impurity in the synthesis of Linezolid. ijpsr.com
| Parameter | Typical Conditions for Headspace GC |
| Column | A capillary column suitable for volatile compounds, such as a CP-Volamine stationary phase (60 m x 0.32 mm, 5 µm film thickness), has been used for impurity analysis in Linezolid. ijpsr.com |
| Carrier Gas | Nitrogen or Helium at a constant flow rate, for example, 1-2 mL/min. nih.govijpsr.com |
| Oven Temperature Program | A temperature gradient is typically used to separate compounds with different boiling points. For instance, an initial temperature of 90°C held for a period, followed by a ramp up to 230°C. ijpsr.com |
| Injector Temperature | Set at a high temperature, such as 90°C, to ensure the volatilization of the analytes. nih.gov |
| Detector | A Flame Ionization Detector (FID) is common for quantifying organic compounds. nih.govijpsr.com Mass Spectrometry (MS) can be used for identification. |
| Diluent | Dichloromethane has been used as a diluent for the analysis of specific impurities in Linezolid. ijpsr.com |
This technique is crucial for ensuring that the final compound meets the stringent purity requirements for pharmaceutical use, by confirming the absence or low levels of potentially harmful volatile residues.
Applications of N T Butyl N Deactyl Linezolid D9 in Preclinical Pharmacokinetic Research Methodologies
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. eijppr.com An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thereby correcting for variability. nih.gov N-t-Butyl N-Deacetyl Linezolid-d9 is employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, the N-t-Butyl N-Deacetyl Linezolid (B1675486) metabolite, in various biological samples.
Stable Isotope Dilution Mass Spectrometry for High-Precision Quantification
Stable Isotope Dilution (SID) coupled with mass spectrometry is a powerful technique for achieving high-precision quantification. nih.gov This method involves adding a known quantity of a stable isotope-labeled version of the analyte, such as N-t-Butyl N-Deacetyl Linezolid-d9, to the sample at the beginning of the analytical process. Because the SIL-IS is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer.
The key advantage of using a SIL-IS like N-t-Butyl N-Deacetyl Linezolid-d9 is that it behaves almost identically to the endogenous analyte during sample extraction, cleanup, chromatography, and ionization. researchgate.net Any loss of analyte during sample processing or fluctuations in instrument response will affect the SIL-IS to the same extent. nih.gov By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, analysts can correct for these variations, leading to highly accurate and precise quantification. nih.gov This is particularly important when analyzing low concentrations of metabolites in complex biological matrices.
Matrix Effects and Assay Validation in Biological Matrices
Biological matrices such as plasma, serum, and urine are complex mixtures containing endogenous components like phospholipids, proteins, and salts. eijppr.comnih.gov These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. eijppr.com The matrix effect can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay. eijppr.comresearchgate.net
The use of a SIL-IS like N-t-Butyl N-Deacetyl Linezolid-d9 is the most effective way to compensate for matrix effects. nih.gov Since the SIL-IS and the analyte co-elute and have the same physicochemical properties, they are subject to the same degree of ion suppression or enhancement. researchgate.net Therefore, the ratio of their signals remains constant, ensuring that the quantification is not skewed by the matrix. nih.gov
During bioanalytical method validation, the matrix effect is quantitatively assessed to ensure the reliability of the data. This is often done by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. The results from a representative bioanalytical assay for linezolid and its metabolite demonstrate the successful mitigation of matrix effects, with recovery values being high and matrix effect values close to 100%, indicating minimal impact on quantification. nih.gov
Table 1: Representative Bioanalytical Assay Performance Data
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Linezolid | 85.7 - 96.8 | 99.9 - 108.3 |
| PNU-142300 (Metabolite) | 85.7 - 96.8 | 99.9 - 108.3 |
This table illustrates typical recovery and matrix effect values from a validated UPLC-MS/MS assay for linezolid and a key metabolite, showing that the method effectively accounts for matrix interferences. nih.gov
Stable Isotope Tracer Methodologies for Metabolic Stability and Clearance Studies
Understanding a drug candidate's metabolic stability is crucial in early drug discovery, as it helps predict its persistence in the body and potential for forming active or toxic metabolites. researchgate.net Stable isotope tracers, including deuterated compounds, are instrumental in these studies, both in vitro and in vivo. nih.gov
In Vitro Metabolic Stability Assessment (e.g., Microsomal Incubation, Hepatocyte Incubation)
In vitro metabolic stability assays are standard practice in drug discovery to estimate a compound's intrinsic clearance. researchgate.netwuxiapptec.com These assays involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain key metabolic enzymes. wuxiapptec.comyoutube.com
Liver Microsomes: These subcellular fractions are rich in Phase I metabolic enzymes like cytochrome P450s (CYPs). youtube.comoyc.co.jp Incubating a drug with liver microsomes helps determine its susceptibility to oxidative metabolism. wuxiapptec.com
Hepatocytes: Using intact liver cells provides a more comprehensive picture, as they contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs). wuxiapptec.comyoutube.com
In these experiments, the concentration of the parent drug is monitored over time. N-t-Butyl N-Deacetyl Linezolid-d9 would be used as an internal standard in the LC-MS/MS analysis to accurately quantify the depletion of the non-labeled metabolite being studied. This allows for the calculation of the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for that specific compound. nih.gov
Table 2: Common In Vitro Systems for Metabolic Stability Studies
| In Vitro System | Primary Enzymes Present | Key Application |
|---|---|---|
| Liver Microsomes | Phase I (CYPs, FMOs) | Assessing oxidative metabolism and Phase I clearance. youtube.comoyc.co.jp |
| Hepatocytes | Phase I and Phase II | Comprehensive assessment of metabolic pathways and clearance. wuxiapptec.com |
| Liver S9 Fraction | Phase I and Phase II (Cytosolic and Microsomal) | Broad screening of metabolic conversion by a wide range of enzymes. wuxiapptec.com |
| Liver Cytosol | Cytosolic Enzymes (e.g., AO, GST) | Characterizing specific non-microsomal metabolic pathways. wuxiapptec.com |
In Vivo Microdosing Studies in Animal Models for Early PK Parameter Estimation
Microdosing, also known as Phase 0 studies, involves administering a sub-pharmacological dose (typically less than 100 micrograms) of a drug to human subjects or animals to evaluate its pharmacokinetic profile before committing to full-scale development. nih.gov This approach provides early human or in vivo data, reducing the risk of later-stage failures. researchgate.net
The extremely low doses used in microdosing require highly sensitive analytical methods for detection. nih.gov Stable isotope tracers are well-suited for this application. mdpi.com While not used as the tracer itself in this context, N-t-Butyl N-Deacetyl Linezolid-d9 would be essential as the internal standard for the bioanalysis of samples from animal microdosing studies of linezolid. Its use ensures the accurate quantification of the minute concentrations of the N-t-Butyl N-Deacetyl Linezolid metabolite generated from the microdose, allowing for reliable estimation of key pharmacokinetic parameters like clearance and volume of distribution at an early stage.
Investigation of Drug Disposition and Excretion Pathways
Determining how a drug and its metabolites are distributed throughout the body and eliminated is a core component of ADME studies. Stable isotope-labeled compounds can be used as tracers to follow the fate of a drug in vivo. nih.gov In such studies, a stable isotope-labeled version of the parent drug (e.g., deuterated linezolid) would be administered to animal models.
Subsequently, biological samples (e.g., plasma, urine, feces) are collected over time. The analysis of these samples by LC-MS/MS allows for the identification and quantification of the parent drug and its metabolites. In this experimental setup, N-t-Butyl N-Deacetyl Linezolid-d9 would serve as the ideal internal standard for quantifying its corresponding non-labeled metabolite. This enables researchers to accurately trace the formation, distribution, and eventual excretion of this specific metabolite, helping to build a complete picture of the drug's disposition and identify the primary routes of elimination from the body. eijppr.com
Renal and Non-Renal Clearance Mechanisms
Understanding the pathways by which a drug and its metabolites are eliminated from the body is a fundamental aspect of pharmacokinetics. N-t-Butyl N-Deacetyl Linezolid-d9 facilitates the detailed study of both renal and non-renal clearance mechanisms of Linezolid's metabolites.
In preclinical studies, researchers can administer Linezolid to animal models and collect biological samples such as plasma, urine, and feces over time. By adding a known amount of N-t-Butyl N-Deacetyl Linezolid-d9 to these samples as an internal standard, the precise concentration of the non-deuterated N-t-Butyl N-Deacetyl Linezolid metabolite can be accurately measured. This allows for the calculation of key pharmacokinetic parameters related to clearance. For instance, the amount of the metabolite excreted in urine versus feces can be determined, providing a clear picture of the relative contributions of renal and non-renal (primarily hepatic) clearance pathways. nih.govnih.gov
Table 1: Illustrative Data on the Excretion of N-t-Butyl N-Deacetyl Linezolid in a Preclinical Model
| Parameter | Value |
| Dose of Linezolid Administered | 100 mg/kg |
| Percentage of N-t-Butyl N-Deacetyl Linezolid Excreted in Urine (0-24h) | 35% |
| Percentage of N-t-Butyl N-Deacetyl Linezolid Excreted in Feces (0-48h) | 60% |
| Remaining Percentage (Metabolized further or retained) | 5% |
Role of Transporters in Metabolite Disposition
Membrane transporters play a critical role in the absorption, distribution, and excretion of drugs and their metabolites. N-t-Butyl N-Deacetyl Linezolid-d9 is an invaluable tool in studies designed to identify and characterize the transporters involved in the disposition of Linezolid's metabolites.
These investigations often involve in vitro systems, such as cells engineered to express specific uptake or efflux transporters. By incubating these cells with the N-t-Butyl N-Deacetyl Linezolid metabolite and using the deuterated standard for quantification, researchers can determine whether the metabolite is a substrate for a particular transporter. A higher intracellular concentration of the metabolite in transporter-expressing cells compared to control cells would suggest a role for that transporter in its uptake. Conversely, lower intracellular concentrations in the presence of an efflux transporter would indicate that the metabolite is actively pumped out of the cell.
Contribution to Understanding Drug-Drug Interactions at the Metabolic Level
Drug-drug interactions (DDIs) are a significant concern in clinical practice, and many of these interactions occur at the level of drug metabolism. nih.gov The use of N-t-Butyl N-Deacetyl Linezolid-d9 in preclinical studies helps to predict and understand potential DDIs involving Linezolid.
Assessing Inhibition or Induction of Drug-Metabolizing Enzymes
Linezolid is metabolized by various enzymes in the liver. If another drug inhibits or induces these enzymes, it can alter the concentration of Linezolid and its metabolites, potentially leading to toxicity or reduced efficacy. Preclinical studies to assess this risk involve co-administering Linezolid with a potential interacting drug in animal models or in vitro systems like human liver microsomes.
N-t-Butyl N-Deacetyl Linezolid-d9 is used as the internal standard to accurately quantify the changes in the levels of the N-t-Butyl N-Deacetyl Linezolid metabolite. A decrease in the metabolite concentration in the presence of a co-administered drug would suggest inhibition of the metabolizing enzyme, while an increase would suggest induction.
Table 2: Example of an In Vitro Enzyme Inhibition Study
| Condition | Concentration of N-t-Butyl N-Deacetyl Linezolid (ng/mL) |
| Linezolid alone | 150 |
| Linezolid + Potent Inhibitor | 35 |
| Linezolid + Weak Inhibitor | 120 |
| Linezolid + Inducer | 450 |
Evaluating Competition for Transporter Systems
Just as with metabolizing enzymes, competition for membrane transporters can also lead to DDIs. If Linezolid's metabolites share a transporter with another drug, their elimination could be affected. N-t-Butyl N-Deacetyl Linezolid-d9 facilitates the investigation of such competitive interactions.
In these studies, the transport of the N-t-Butyl N-Deacetyl Linezolid metabolite is measured in the presence and absence of a potential competing drug. The deuterated standard allows for precise quantification of the metabolite in these experimental systems. A significant change in the transport rate of the metabolite when the other drug is present would indicate competition for the same transporter system. This information is crucial for predicting potential DDIs and ensuring the safe and effective use of Linezolid in combination with other medications.
Computational and in Silico Approaches in Deuterated Metabolite Research
Molecular Docking and Dynamics Simulations of Metabolite-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a drug metabolite, and a macromolecular target, typically a protein enzyme. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-t-Butyl N-Deacetyl Linezolid-d9, docking studies would be crucial for two primary purposes:
Interaction with Bacterial Ribosome: To understand if this metabolite retains any antibacterial activity. The parent drug, Linezolid (B1675486), functions by binding to the 50S ribosomal subunit. Docking simulations could predict whether the structural changes—specifically the replacement of the acetyl group with a larger N-tert-butyl group—enhance or diminish binding affinity to the ribosomal peptidyl-transferase center. mdpi.com
Interaction with Metabolizing Enzymes: To identify the enzymes responsible for its formation and subsequent breakdown. While Linezolid is primarily metabolized via oxidation of its morpholine (B109124) ring, its derivatives may interact with different cytochrome P450 (CYP) enzymes. Docking N-t-Butyl N-Deacetyl Linezolid-d9 into the active sites of various CYPs can provide a quantitative binding energy score, helping to rank potential metabolizing enzymes.
Molecular Dynamics (MD) Simulations provide detailed information on the movement of atoms and molecules over time, offering a view of the dynamic nature of the ligand-receptor interaction. dovepress.comyoutube.com An MD simulation starting from a docked pose can:
Assess Binding Stability: Confirm if the binding predicted by docking is stable over a simulated period (nanoseconds to microseconds). nih.govacs.org
Reveal Conformational Changes: Show how the enzyme or the ligand adapts its shape to achieve an optimal fit. youtube.com
Analyze the Impact of Deuteration: While the effect is subtle, the increased mass of deuterium (B1214612) can slightly alter vibrational modes and interaction dynamics within the binding pocket, which can be studied through MD. The nine deuterium atoms on the tert-butyl group of N-t-Butyl N-Deacetyl Linezolid-d9 would be of particular interest in simulations involving enzymes that metabolize this part of the molecule.
Table 1: Illustrative Molecular Docking Scores for Linezolid and its Metabolite against Potential Targets This table presents hypothetical yet representative data to illustrate the output of docking studies.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Linezolid | Bacterial 50S Ribosome (23S rRNA) | -8.5 | C2452, G2505, U2506, U2585 |
| N-t-Butyl N-Deacetyl Linezolid | Bacterial 50S Ribosome (23S rRNA) | -7.2 | U2506, U2585, A2451 |
| Linezolid | CYP3A4 Active Site | -6.9 | SER-119, ARG-212, PHE-304 |
| N-t-Butyl N-Deacetyl Linezolid | CYP3A4 Active Site | -7.8 | PHE-215, ALA-305, ILE-369 |
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Analogs
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models consist of compartments representing different organs and tissues, interconnected by blood flow. nih.gov
For N-t-Butyl N-Deacetyl Linezolid-d9, a PBPK model would be invaluable for predicting its behavior in vivo. A PBPK model for the parent drug, Linezolid, already exists and can be adapted. mdpi.com The process would involve:
Defining Compound-Specific Parameters: This includes physicochemical properties (often predicted by QSPR), plasma protein binding, and metabolic clearance rates.
Incorporating the Kinetic Isotope Effect (KIE): The key feature of the deuterated analog is its potential for slower metabolism. The C-D bond is stronger than the C-H bond, so if the tert-butyl group is a site of metabolism (SoM), its oxidation would be slower. This reduced clearance rate (Cl) would be entered into the PBPK model.
PBPK models can thus provide a quantitative prediction of how the strategic deuteration in N-t-Butyl N-Deacetyl Linezolid-d9 could lead to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart, guiding further experimental studies.
Table 3: Hypothetical PBPK-Derived Pharmacokinetic Parameters This table illustrates how PBPK modeling can predict the impact of structural and isotopic changes.
| Compound | Intrinsic Clearance (CLint, mL/min) | Half-life (t½, hours) | Systemic Exposure (AUC, ng·h/mL) |
|---|---|---|---|
| N-t-Butyl N-Deacetyl Linezolid | 50 | 4.5 | 8,000 |
| N-t-Butyl N-Deacetyl Linezolid-d9 | 15 (Hypothetical reduction due to KIE) | 12.0 | 24,000 |
Machine Learning and Artificial Intelligence Applications in Drug Metabolism Prediction for Deuterated Compounds
Machine learning (ML) and artificial intelligence (AI) are at the forefront of computational drug discovery, offering sophisticated ways to predict drug metabolism. nih.govnih.gov Unlike rule-based systems, ML models can learn complex patterns from large datasets of drug metabolism studies. youtube.com
For N-t-Butyl N-Deacetyl Linezolid-d9, ML applications would focus on:
Site of Metabolism (SoM) Prediction: Deep learning models, trained on vast libraries of known metabolic reactions, can predict which atoms in a molecule are most likely to be metabolized. nih.gov An ML model could analyze the structure of N-t-Butyl N-Deacetyl Linezolid-d9 and predict the probability of oxidation on the morpholine ring, the aromatic ring, or the N-tert-butyl group itself. This is critical for understanding whether the deuteration at the tert-butyl group will be effective in blocking metabolism.
Metabolite Structure Prediction: More advanced models, such as those based on neural machine translation, treat metabolism as a "translation" problem, converting the structure of a parent drug into the structure of a metabolite. rsc.org Such a model could predict the likely metabolic products of N-t-Butyl N-Deacetyl Linezolid-d9 without being constrained by predefined reaction rules.
Integrating Isotope Effects: While still an emerging area, AI can be trained to recognize the impact of deuteration. By including data from studies on deuterated compounds, an ML model could learn to automatically adjust its prediction of metabolic rates for molecules containing deuterium, providing a more accurate forecast of the pharmacokinetic advantages of isotopic labeling. youtube.com These advanced models can accelerate the design of deuterated drugs by rapidly screening many potential deuteration sites and predicting the most impactful ones for improving metabolic stability. youtube.com
Future Research Directions and Methodological Advancements
Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling
The comprehensive profiling of deuterated metabolites like N-t-Butyl N-Deacetyl Linezolid-d9 necessitates the continuous evolution of analytical platforms. The primary goal is to enhance sensitivity, specificity, and throughput for the detection and quantification of these compounds and their potential biotransformation products in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) coupled with advanced separation techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) forms the cornerstone of modern metabolite analysis. nih.govresearchgate.netmdpi.com Future developments are expected to focus on:
Improved Ionization Techniques: Novel ionization sources that minimize ion suppression and enhance the ionization efficiency of deuterated compounds will lead to more accurate quantification.
Advanced Data Acquisition Strategies: Data-independent acquisition (DIA) and other advanced MS/MS scanning techniques will enable more comprehensive fragmentation data collection, aiding in the structural elucidation of even trace-level metabolites.
Integrated Systems: The integration of multiple analytical techniques, such as UHPLC-MS-SPE-NMR, allows for automated purification and subsequent structural confirmation of metabolites, providing a more complete picture of the metabolic fate of deuterated compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy remains a powerful tool for the structural elucidation of metabolites. mdpi.com Future advancements in NMR will likely involve:
Cryogenic Probes and Higher Field Magnets: These technologies will continue to push the boundaries of sensitivity, enabling the analysis of smaller sample volumes and lower concentration metabolites.
Advanced Pulse Sequences: The development of new NMR experiments will facilitate the unambiguous assignment of deuterium (B1214612) incorporation sites and provide deeper insights into molecular structures.
A comparative overview of emerging analytical platforms is presented in Table 1.
| Analytical Platform | Key Advantages for Deuterated Metabolite Profiling | Future Research Focus |
| UHPLC-HRMS | High sensitivity, high resolution, and high throughput for complex mixture analysis. | Development of novel ionization sources, advanced data acquisition strategies (e.g., DIA), and improved data processing algorithms. |
| NMR Spectroscopy | Unambiguous structural elucidation and site-specific isotope analysis. | Increased sensitivity through cryoprobe and higher field magnet technology; development of novel pulse sequences for deuterated compounds. |
| Integrated Platforms (e.g., UHPLC-MS-SPE-NMR) | Automated workflow from separation and detection to purification and structural confirmation. | Miniaturization of components, improved interfacing between different analytical modules, and broader application to diverse metabolite classes. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Subcellular imaging and quantification of isotope labels. | Improved precision for measuring isotope ratios in highly labeled samples and correlation with other imaging modalities. nih.gov |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Deuterated Metabolite Research
The integration of multiple "omics" technologies, particularly metabolomics and proteomics, offers a systems-level understanding of the biological impact of deuterated compounds. nih.govnih.govresearchgate.net This integrated approach can reveal how the presence of a deuterated metabolite like N-t-Butyl N-Deacetyl Linezolid-d9 might influence cellular pathways and protein expression.
Metabolomics studies, utilizing both targeted and untargeted approaches, can map the metabolic network and identify any perturbations caused by the deuterated compound. mdpi.com By comparing the metabolomes of systems exposed to the deuterated versus the non-deuterated analog, researchers can investigate the kinetic isotope effect on a broader scale.
Proteomics , the large-scale study of proteins, can identify changes in protein abundance or post-translational modifications that result from exposure to a deuterated compound. mdpi.com This can provide insights into potential off-target effects or adaptive responses of the cell.
The true power of this approach lies in the integration of these datasets . By correlating changes in metabolite levels with alterations in protein expression, researchers can construct detailed protein-metabolite interaction networks. nih.gov This can elucidate the mechanisms by which deuteration may alter drug efficacy or metabolism. For instance, a change in the abundance of a specific cytochrome P450 enzyme identified through proteomics could be directly linked to an altered metabolite profile of the deuterated drug observed in metabolomics.
| Omics Technology | Application in Deuterated Metabolite Research | Potential Insights for N-t-Butyl N-Deacetyl Linezolid-d9 |
| Metabolomics | Comprehensive profiling of endogenous and exogenous metabolites to assess the impact of deuteration on metabolic pathways. | Identification of any metabolic switching or alterations in downstream metabolic pathways due to the kinetic isotope effect. |
| Proteomics | Quantification of protein expression to identify cellular responses to the deuterated compound. | Elucidation of changes in drug-metabolizing enzymes or transporter proteins that may interact differently with the deuterated metabolite. |
| Integrated Omics | Correlation of metabolomic and proteomic data to build comprehensive models of cellular response. | A systems-level understanding of how deuterium substitution in N-t-Butyl N-Deacetyl Linezolid-d9 affects the overall cellular machinery. |
Refinement of In Vitro and In Vivo Models for Enhanced Translational Fidelity in Metabolic Studies
The predictive power of preclinical metabolic studies relies heavily on the quality and translational relevance of the experimental models used. nih.govresearchgate.net Future research will focus on refining both in vitro and in vivo models to better mimic human physiology and provide more accurate predictions of the metabolic fate of deuterated compounds.
In Vitro Models:
Three-Dimensional (3D) Cell Cultures: Organoids and spheroids, which more closely resemble the architecture and function of native tissues, are becoming increasingly important in drug metabolism studies. researchgate.net These models can provide a more accurate representation of hepatic metabolism compared to traditional 2D cell cultures.
Microfluidic "Organs-on-a-Chip": These devices can simulate the interactions between different organs, offering a more holistic view of drug metabolism and disposition.
Humanized Liver Microsomes and Hepatocytes: The use of human-derived in vitro systems is crucial for predicting human-specific metabolic pathways. researchgate.net
In Vivo Models:
Humanized Animal Models: The development of animal models with "humanized" livers, through the transplantation of human hepatocytes, provides a powerful tool for studying human-specific drug metabolism in an in vivo context.
Advanced Imaging Techniques: Non-invasive imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to track the distribution and metabolism of isotopically labeled compounds in real-time within a living organism.
These refined models will be instrumental in investigating phenomena such as metabolic switching, where deuteration at one site of a molecule may lead to increased metabolism at another site. nih.gov
Addressing Challenges in the Characterization and Quantification of Trace Deuterated Metabolites
A significant challenge in the study of deuterated compounds is the characterization and quantification of metabolites that are present at very low concentrations. Future methodological advancements will be crucial to overcome these hurdles.
Key Challenges and Future Directions:
Sensitivity and Dynamic Range: The development of more sensitive mass spectrometers and detectors is essential for the detection of trace-level metabolites in complex biological samples.
Isotopic Purity and Label Stability: Ensuring the high isotopic purity of deuterated standards and understanding the potential for in-source hydrogen-deuterium exchange are critical for accurate quantification. acs.org Advanced synthetic and purification techniques, along with careful analytical method development, will be necessary to address these issues.
Data Analysis and Interpretation: The large and complex datasets generated by modern analytical platforms require sophisticated bioinformatics tools for processing, analysis, and interpretation. Future software will need to incorporate algorithms specifically designed for the analysis of deuterated compounds, including the ability to differentiate between true metabolites and isotopic peaks.
Chromatographic Separation: The "chromatographic deuterium effect," where deuterated compounds may have slightly different retention times than their non-deuterated counterparts, can complicate analysis. acs.org The development of novel stationary phases and optimization of chromatographic conditions will be important to mitigate this effect.
By addressing these challenges, researchers will be able to achieve more accurate and reliable characterization and quantification of trace deuterated metabolites, ultimately leading to a more profound understanding of the pharmacokinetics and metabolism of deuterated drugs and their metabolites.
Q & A
Q. How can researchers ensure reproducibility when using this compound in multi-center studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
